molecular formula C8H7Br2NO2 B12330776 Ethyl 2,4-dibromonicotinate

Ethyl 2,4-dibromonicotinate

Cat. No.: B12330776
M. Wt: 308.95 g/mol
InChI Key: UHYQDLAVDPCJEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dibromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of nicotinic acid to form 2,4-dibromonicotinic acid, followed by esterification with ethanol to yield the final product . The bromination reaction typically requires the use of bromine or a bromine source, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum bromide. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form ethyl 2,4-dihydroxynicotinate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products like ethyl 2-amino-4-bromonicotinate or ethyl 2,4-dithiocyanonicotinate.

    Reduction: Ethyl 2,4-dihydroxynicotinate.

    Oxidation: Ethyl 2,4-dibromonicotinic acid.

Scientific Research Applications

Ethyl 2,4-dibromonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Ethyl 2,4-dibromonicotinate can be compared with other brominated nicotinic acid derivatives, such as:

    Ethyl 3,5-dibromonicotinate: Similar structure but with bromine atoms at positions 3 and 5.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.

    2,4-Dibromonicotinic acid: The non-esterified form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

ethyl 2,4-dibromopyridine-3-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3

InChI Key

UHYQDLAVDPCJEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)Br

Origin of Product

United States

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